![molecular formula C19H15N3O2S B2553652 N-(2-羟基-2-(萘-1-基)乙基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1351645-62-9](/img/structure/B2553652.png)

N-(2-羟基-2-(萘-1-基)乙基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

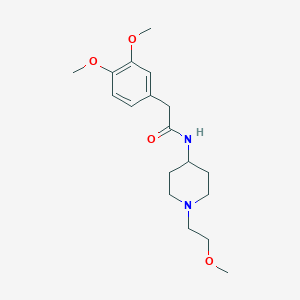

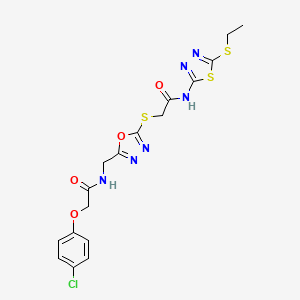

The compound N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a thiadiazole ring, a heterocycle containing sulfur and nitrogen atoms. The presence of these functional groups suggests potential for interactions with biological systems, possibly as an inhibitor or modulator of certain enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the preparation of core structures followed by functionalization. For instance, the synthesis of similar naphthalene-containing compounds has been reported through various methods, such as the reaction of naphthol with other reagents to form thiadiazole derivatives , or the use of copper(I)-catalyzed alkyne–azide cycloaddition reactions for triazole derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of naphthalen-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxylate revealed non-planar arrangements between the thiadiazole and naphthalene rings . Such detailed structural analysis is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For instance, the cyclization of thioamide with chloroacetoacetate to form thiazole derivatives or the dehydrosulfurization to form triazolothiadiazoles are examples of chemical transformations that could be relevant to the compound . These reactions are important for the modification and optimization of the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. The pharmacokinetic properties, including ADME (absorption, distribution, metabolism, and excretion) profiles, are often predicted using computational tools . These properties are essential for determining the compound's suitability as a drug candidate.

Biological Evaluation

Compounds with naphthalene and thiadiazole structures have been evaluated for various biological activities, such as anticonvulsant , antibacterial , and anti-inflammatory effects . The biological evaluation involves in vitro and in vivo assays to determine the compound's efficacy and safety profile. The compound may also be subjected to similar evaluations to ascertain its potential therapeutic applications.

科学研究应用

合成和化学反应性

研究重点是相关化合物的合成和反应性,探索它们在有机合成和材料科学中的潜力。例如,Aleksandrov 和 El’chaninov (2017) 讨论了通过萘-1-胺与呋喃-2-羰基氯偶联,然后用 P2S5 处理,合成 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑衍生物,展示了这些化合物在化学转化中的多功能性 (Aleksandrov & El’chaninov, 2017)。

电聚合和电化学性质

已经对相关化合物的电聚合和电化学性质进行了研究,以了解它们在电子和光子器件中的潜力。Rybakiewicz 等人。(2020) 合成了含有咔唑和萘二酰亚胺单元的低带隙供体-受体-供体化合物。这些化合物在需要双极性特性、低电离电势和高电子亲和力的应用中显示出前景 (Rybakiewicz et al., 2020)。

对 DNA 损伤的保护活性

Abdel-Wahab、El-Ahl 和 Badria (2009) 研究了新的 2-萘基醚及其对博莱霉素-铁诱导的 DNA 损伤的保护活性,证明了这些化合物在保护 DNA 损伤方面的潜在治疗应用 (Abdel-Wahab, El-Ahl, & Badria, 2009)。

抗癌评价

Salahuddin 等人。(2014) 合成了 2-(萘-1-基甲基/萘-2-氧基甲基)-1-[5-(取代苯基)-[1,3,4]恶二唑-2-基甲基]-1H-苯并咪唑,并评估了它们的抗癌活性,突出了这些化合物在癌症治疗中的药用应用 (Salahuddin et al., 2014)。

抗菌和抗真菌活性

Patel 和 Patel (2017) 合成了一系列乙基-7-甲基-3-(萘-2-基)-5-苯基-5H-噻唑并[3,2-a]嘧啶-6-羧酸酯衍生物,并评估了它们的体外抗菌和抗真菌活性,表明这些化合物在开发新的抗菌剂中具有潜在用途 (Patel & Patel, 2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-18(15-7-3-5-12-4-1-2-6-14(12)15)11-20-19(24)13-8-9-16-17(10-13)22-25-21-16/h1-10,18,23H,11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXGKXTXCQSRDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC4=NSN=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)

![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)

![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)